tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate
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Overview
Description
tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate: is a chemical compound with the molecular formula C₉H₁₈F₂N₂O₂ and a molecular weight of 224.25 g/mol . It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to form amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed:
Substitution Products: Various substituted carbamates.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines.
Hydrolysis Products: tert-Butyl carbamate and amines.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages .
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development and in the design of enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acid residues in proteins, thereby modifying their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(3-amino-4,4,4-trifluorobutyl)carbamate
- tert-Butyl N-(4-amino-3-trifluoromethylphenyl)carbamate
Uniqueness: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is unique due to the presence of the difluorobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming stable carbamate linkages, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(3-amino-4,4-difluorobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-4-6(12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFQIPALNMVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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